Cas no 1823312-27-1 (Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate)
![Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/1823312-27-1x500.png)
Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
- EN300-7352524
- 1823312-27-1
- Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
-
- インチ: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(14)12(8-13)5-4-6-12/h9,14H,4-8H2,1-3H3
- InChIKey: MNNLDERXHCBITP-UHFFFAOYSA-N
- ほほえんだ: OC1CN(C(=O)OC(C)(C)C)CC21CCC2
計算された属性
- せいみつぶんしりょう: 227.15214353g/mol
- どういたいしつりょう: 227.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7352524-1.0g |
tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
1823312-27-1 | 95.0% | 1.0g |
$699.0 | 2025-03-11 | |
Enamine | EN300-7352524-0.25g |
tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
1823312-27-1 | 95.0% | 0.25g |
$642.0 | 2025-03-11 | |
Enamine | EN300-7352524-2.5g |
tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
1823312-27-1 | 95.0% | 2.5g |
$1370.0 | 2025-03-11 | |
Enamine | EN300-7352524-0.5g |
tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
1823312-27-1 | 95.0% | 0.5g |
$671.0 | 2025-03-11 | |
Enamine | EN300-7352524-0.1g |
tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
1823312-27-1 | 95.0% | 0.1g |
$615.0 | 2025-03-11 | |
Enamine | EN300-7352524-0.05g |
tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
1823312-27-1 | 95.0% | 0.05g |
$587.0 | 2025-03-11 | |
Enamine | EN300-7352524-5.0g |
tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
1823312-27-1 | 95.0% | 5.0g |
$2028.0 | 2025-03-11 | |
Enamine | EN300-7352524-10.0g |
tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
1823312-27-1 | 95.0% | 10.0g |
$3007.0 | 2025-03-11 |
Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylateに関する追加情報
Introduction to Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1823312-27-1)
Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, identified by its unique Chemical Abstracts Service (CAS) number 1823312-27-1, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This spirocyclic structure, featuring a nitrogen-containing heterocycle linked to a hydroxylated carboxylate moiety, has garnered attention due to its potential biological activities and structural versatility. The compound’s molecular framework, characterized by a spiro connection between two cycloalkane rings, introduces rigidity that can influence its interactions with biological targets.
The Tert-butyl substituent at the carboxylate position not only enhances the compound’s solubility in organic solvents but also modulates its pharmacokinetic properties. This feature is particularly valuable in drug design, where optimal solubility and metabolic stability are critical for therapeutic efficacy. The presence of both a hydroxyl group and an azaspiro core suggests that this molecule may exhibit multiple modes of interaction with biological systems, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have indicated that the spirocyclic scaffold of 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate may interact with enzymes and receptors in ways that could be exploited for therapeutic purposes. For instance, the nitrogen atom in the azaspiro ring could serve as a hydrogen bond acceptor or participate in π-stacking interactions, which are crucial for drug-receptor binding.
The hydroxyl group at the 8-position further enhances the compound’s potential as a pharmacophore. Hydroxyl groups are frequently found in biologically active molecules due to their ability to form hydrogen bonds, a key interaction mode in many drug-receptor complexes. Additionally, the carboxylate functionality at the 6-position provides an acidic proton that can be targeted by physiological processes, influencing the compound’s bioavailability and tissue distribution.
In the context of drug discovery, spirocyclic compounds have emerged as a class of molecules with unique structural and functional properties. The spiro connection introduces conformational constraints that can stabilize specific molecular orientations, improving binding affinity and selectivity. This structural motif has been explored in various therapeutic areas, including central nervous system (CNS) disorders, where precise receptor interactions are essential for efficacy.
Current research is focused on synthesizing derivatives of Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate to optimize its pharmacological profile. By modifying substituents or altering the spirocyclic core, chemists aim to enhance target engagement while minimizing off-target effects. Such modifications can be guided by structure-activity relationship (SAR) studies, which systematically evaluate how changes in chemical structure affect biological activity.
The compound’s potential applications extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive scaffold for designing novel biomaterials and functional polymers. For example, spirocyclic compounds have been investigated as components of liquid crystals and organic semiconductors due to their ability to self-assemble into ordered structures.
From a synthetic chemistry perspective, Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate presents interesting challenges and opportunities. The synthesis of spirocyclic compounds often requires multi-step reactions involving cyclization and functional group transformations. Advances in catalytic methods have made it possible to construct these complex frameworks more efficiently, enabling rapid exploration of related molecular structures.
The pharmaceutical industry continues to invest in research aimed at uncovering new therapeutic agents derived from natural product-inspired scaffolds like 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. Natural products have long been a rich source of bioactive molecules, and their structural motifs are often incorporated into synthetic drug candidates. The spirocyclic core found in this compound bears similarities to structures found in certain alkaloids and terpenoids, which have demonstrated diverse biological activities.
Future directions in the study of Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate may include exploring its role in modulating ion channel function or acting as an intermediate in peptide mimetics. The compound’s ability to engage with multiple biological targets makes it a versatile tool for investigating mechanisms of action across different therapeutic areas.
In conclusion, Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1823312-27-1) represents a fascinating molecule with broad potential applications in medicinal chemistry and materials science. Its unique structural features—combining a spirocyclic core with functional groups like hydroxyl and carboxylate—make it an attractive candidate for further exploration. As research continues to uncover new ways to harness its properties, this compound is poised to play a significant role in the development of novel therapeutics and advanced materials.
1823312-27-1 (Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate) 関連製品
- 125138-50-3(4-(2,4-Dichloro-5-methoxyphenoxy)aniline)
- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)
- 186517-41-9(3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid)
- 1207017-29-5(N-butyl-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide)
- 2229393-53-5(2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)
- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)
- 2158520-04-6(3-amino-1,1-diethyl-3-methylurea)
- 2227819-21-6((2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine)
- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)
- 2229333-58-6(3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)



